molecular formula C15H21N3O3S B11222923 N-(butan-2-yl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

N-(butan-2-yl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B11222923
M. Wt: 323.4 g/mol
InChI Key: VVBDZLITVXJGTF-UHFFFAOYSA-N
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Description

N-SEC-BUTYL-4-PROPYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE is a compound belonging to the 1,2,4-benzothiadiazine-1,1-dioxide family. This class of compounds is known for its diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, and more . The unique structure of this compound, featuring a benzothiadiazine ring, contributes to its wide range of biological activities.

Preparation Methods

The synthesis of N-SEC-BUTYL-4-PROPYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE typically involves the reaction of appropriate amines with benzothiadiazine derivatives. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity .

Chemical Reactions Analysis

N-SEC-BUTYL-4-PROPYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-SEC-BUTYL-4-PROPYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its antihypertensive, antidiabetic, and anticancer activities.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-SEC-BUTYL-4-PROPYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

N-SEC-BUTYL-4-PROPYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE can be compared with other benzothiadiazine derivatives such as:

    4H-1,2,4-BENZOTHIADIAZINE-1,1-DIOXIDE: Known for its antihypertensive properties.

    2H-1,2,4-BENZOTHIADIAZINE-1,1-DIOXIDE: Studied for its antimicrobial activities.

    6H-1,2,4-BENZOTHIADIAZINE-1,1-DIOXIDE: Investigated for its antidiabetic effects.

N-SEC-BUTYL-4-PROPYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE stands out due to its unique combination of substituents, which may enhance its biological activity and specificity.

Properties

Molecular Formula

C15H21N3O3S

Molecular Weight

323.4 g/mol

IUPAC Name

N-butan-2-yl-1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C15H21N3O3S/c1-4-8-18-10-16-22(20,21)14-9-12(6-7-13(14)18)15(19)17-11(3)5-2/h6-7,9-11H,4-5,8H2,1-3H3,(H,17,19)

InChI Key

VVBDZLITVXJGTF-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC(C)CC

Origin of Product

United States

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